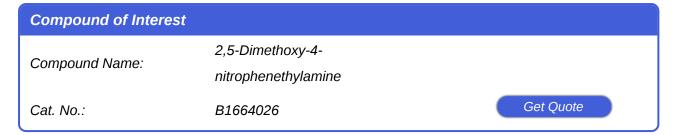


Application Notes and Protocols for 2,5-Dimethoxy-4-nitrophenethylamine (2C-N)

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Introduction

2,5-Dimethoxy-4-nitrophenethylamine, commonly known as 2C-N, is a psychoactive compound belonging to the 2C family of phenethylamines.[1] Structurally analogous to other well-characterized serotonergic agents like 2C-B, 2C-N serves as a valuable pharmacological tool for researchers studying the serotonin system, particularly the 5-HT2 subfamily of receptors.[2][3] Its distinct nitro group substitution at the 4-position of the phenyl ring provides a unique chemical profile for investigating structure-activity relationships (SAR) within this class of compounds.[1][4] These notes provide an overview of 2C-N's pharmacological profile, protocols for its use in in vitro assays, and its application in drug development contexts.

Pharmacological Data

2C-N primarily acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. [1] Its utility as a research tool stems from its specific interactions with these receptors, which are implicated in a wide range of physiological and pathological processes. The compound's binding affinity (Ki) and functional potency (EC50/pEC50) have been characterized in various in vitro systems.

Table 1: Quantitative Pharmacological Data for 2C-N



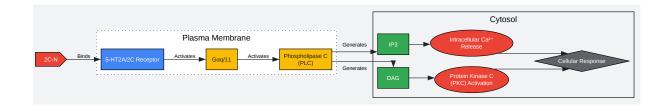
Target Receptor	Assay Type	Parameter	Value	Reference
Human 5-HT2A	Radioligand Binding	Ki	23.5 nM	[5]
Functional (Arachidonic Acid Release)	pEC50	4.78	[2][3]	
Functional Assay	EC50	170 nM	[5]	
Functional Assay	Emax	20-48%	[5]	
Human 5-HT2C	Radioligand Binding	Ki	370 nM	[5]
Functional (Arachidonic Acid Release)	pEC50	5.91	[2][3]	
Functional Assay	Emax	40-50%	[5]	
Human 5-HT2B	Radioligand Binding	Ki	730 nM	[5]
Functional Assay	Emax	74%	[5]	
Human 5-HT1A	Radioligand Binding	Ki	2200 nM	 [5]
Monoamine Oxidase A (MAO- A)	Inhibition Assay	IC50	>10 μM (Weak Inhibition)	[6]
Monoamine Oxidase B (MAO-B)	Inhibition Assay	IC50	>10 μM (Weak Inhibition)	[6]

Note: The smaller the Ki and IC50 value, the higher the binding affinity or inhibitory potential. The pEC50 is the negative log of the EC50 value; a higher pEC50 indicates greater potency.



Signaling Pathway

As an agonist at 5-HT2A and 5-HT2C receptors, 2C-N primarily initiates intracellular signaling through the Gq/11 protein pathway. This pathway involves the activation of phospholipase C (PLC), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses.



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Caption: 2C-N mediated 5-HT2A/2C receptor Gq signaling cascade.

Application Notes

2C-N is a valuable tool for a variety of research applications:

- Structure-Activity Relationship (SAR) Studies: As a member of the 2C family, 2C-N can be used alongside its analogs (e.g., 2C-B, 2C-I) to probe how different substituents at the 4-position influence receptor affinity, selectivity, and functional activity at serotonin receptors.[2]
- Assay Development and Validation: Due to its defined activity at 5-HT2 receptors, 2C-N can be used as a reference compound or positive control when developing and validating new cell-based functional assays (e.g., calcium mobilization, arachidonic acid release) designed to screen for novel 5-HT2 receptor modulators.



- Probing Receptor Function: Researchers can use 2C-N to selectively activate 5-HT2A and 5-HT2C receptor populations in vitro to investigate their downstream signaling pathways and physiological roles in specific cell types, such as neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2).[4][7]
- Toxicity and Metabolism Studies: 2C-N can be employed in in vitro toxicology studies to assess the potential for neurotoxicity or hepatotoxicity mediated by 5-HT2 receptor activation.[4][7] It is also a substrate for investigating metabolism by monoamine oxidase (MAO) enzymes.[1][5]

Experimental Protocols

The following are generalized protocols for standard assays used to characterize compounds like 2C-N. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of 2C-N for a target receptor.

- Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
- Incubation Mixture: In a 96-well plate, combine:
 - Cell membranes (10-20 μg protein).
 - A fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A).
 - Varying concentrations of 2C-N (e.g., 10⁻¹¹ M to 10⁻⁵ M).
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Controls:
 - Total Binding: Radioligand and membranes only.

Methodological & Application





- Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled competitor (e.g., 10 μM mianserin).
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer.
- Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of 2C-N.
 Calculate the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of 2C-N on the viability of cell lines like SH-SY5Y (neuroblastoma) or HepG2 (hepatoma).[4][7]

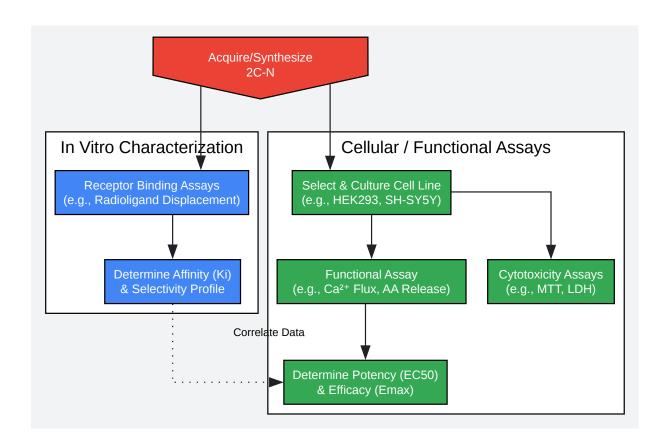
- Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of 2C-N in cell culture medium. Replace the old medium with the 2C-N-containing medium. Include a vehicle-only control.
- Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well
 to dissolve the formazan crystals.



- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the
 percentage of cell viability. Plot cell viability against the log concentration of 2C-N to
 determine the EC50 for cytotoxicity.

Experimental and Drug Development Workflows

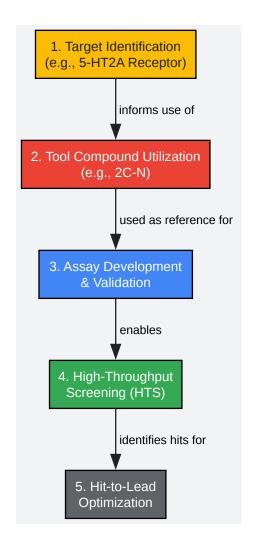
The characterization of a pharmacological tool like 2C-N follows a logical progression from initial binding studies to more complex functional and cellular assays. In a broader context, such tool compounds are instrumental in the early stages of drug discovery for validating targets and developing screening assays.



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Caption: Typical experimental workflow for characterizing 2C-N.





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Caption: Role of a tool compound like 2C-N in drug discovery.

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